Methyl 4-sulfamoylbenzoate
Description
Overview of Methyl 4-Sulfamoylbenzoate within the Context of Organic Synthesis
This compound, also known as p-Sulfamoyl-benzoic acid methyl ester, is an organic compound recognized for its utility in organic synthesis. chemicalbook.compharmaffiliates.com It functions as a valuable building block, primarily used as an intermediate in the preparation of more complex molecules. chemicalbook.compharmaffiliates.comcymitquimica.com The compound's structure features a methyl ester group and a sulfonamide group attached to a benzene (B151609) ring at the para positions. This arrangement of functional groups makes it a versatile reagent for various chemical transformations, including nucleophilic substitutions and coupling reactions. cymitquimica.com Its role as a synthetic intermediate is particularly notable in the pharmaceutical industry for the production of sulfa drugs. valuates.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 22808-73-7 |
| Molecular Formula | C8H9NO4S |
| Molecular Weight | 215.22 g/mol pharmaffiliates.com |
| IUPAC Name | methyl 4-(aminosulfonyl)benzoate sigmaaldrich.com |
| Appearance | White to off-white solid cymitquimica.com |
| Purity | Typically 97% sigmaaldrich.com |
| SMILES | O=C(OC)C1=CC=C(S(=O)(N)=O)C=C1 ambeed.com |
| InChI Key | XLOVNJUCAFIANM-UHFFFAOYSA-N sigmaaldrich.com |
Significance of Sulfonamide Derivatives in Contemporary Chemical and Materials Science
The sulfonamide functional group is a cornerstone in medicinal chemistry and has been integral to the development of a multitude of therapeutic agents. ijarsct.co.in Sulfonamide derivatives, broadly known as "sulfa drugs," were among the first antimicrobial agents to be widely used and are effective against many gram-positive and gram-negative bacteria. ekb.eg Their mechanism of action often involves acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase (DHPS), which is crucial for folic acid synthesis in bacteria. ekb.eg
Beyond their antibacterial properties, sulfonamides exhibit a vast range of biological activities. ajchem-b.com They are key components in drugs developed as carbonic anhydrase inhibitors (for treating glaucoma), diuretics, anticonvulsants, anti-inflammatory agents (including COX-2 inhibitors), and antiviral agents. ekb.eg The versatility of the sulfonamide moiety allows for the synthesis of compounds with diverse pharmacological profiles, making it a privileged structure in drug discovery. ajchem-b.comtandfonline.com In recent years, research has also explored their use in creating metal-based compounds with potential therapeutic applications. tandfonline.com The development of efficient synthetic methods, including electrochemical synthesis, continues to expand the accessibility and application of these vital compounds. bohrium.com
Evolution of Research Interest in this compound and its Analogues
Research interest in this compound and its analogues has evolved from their foundational role as intermediates for sulfa drugs to more specialized applications. valuates.com Initially valued for providing the core sulfonamide structure in antibacterial agents, the focus has expanded to designing highly specific enzyme inhibitors and functional materials.
A significant area of modern research involves the synthesis of substituted sulfamoylbenzoate derivatives as potent and selective inhibitors of carbonic anhydrase (CA) isozymes, particularly those like CAIX which are overexpressed in various tumors. researchgate.netnih.gov For example, series of methyl 5-sulfamoyl-benzoates with different halogen and sulfanyl (B85325) or sulfonyl substituents have been designed and synthesized to achieve high affinity and selectivity for CAIX, with some compounds showing potential as anticancer therapeutics. researchgate.netnih.govmdpi.com
Furthermore, sulfamoylbenzoate structures have appeared in other areas of chemical research. Analogues such as Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate have been synthesized and identified as potent fungicides for agricultural use. iucr.org In a different domain, quinolin-8-yl sulfamoylbenzoate derivatives have been investigated as synthetic cannabinoid receptor agonists (SCRAs), highlighting the adaptability of the sulfamoylbenzoate scaffold to modulate different biological targets. nih.gov This diversification of research from general intermediates to highly specific biological modulators illustrates the enduring and evolving importance of this class of compounds in chemical science.
Table 2: Selected Research Applications of Sulfamoylbenzoate Derivatives
| Derivative Class | Research Focus | Potential Application |
|---|---|---|
| Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates | Selective inhibition of carbonic anhydrase IX (CAIX) researchgate.netnih.gov | Anticancer therapeutics researchgate.net |
| Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate | Fungicidal activity iucr.org | Agriculture iucr.org |
| Quinolin-8-yl Sulfamoylbenzoates | Cannabinoid receptor agonists nih.gov | Research chemicals nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-sulfamoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-13-8(10)6-2-4-7(5-3-6)14(9,11)12/h2-5H,1H3,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOVNJUCAFIANM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177358 | |
| Record name | Methyl 4-sulphamoylbenzoate | |
| Source | EPA DSSTox | |
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Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22808-73-7 | |
| Record name | Benzoic acid, 4-(aminosulfonyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
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| Record name | Methyl 4-sulphamoylbenzoate | |
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| Record name | Methyl 4-sulphamoylbenzoate | |
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| Record name | Methyl 4-sulphamoylbenzoate | |
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| Record name | METHYL 4-SULPHAMOYLBENZOATE | |
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Synthetic Methodologies and Reaction Pathways of Methyl 4 Sulfamoylbenzoate
Established Synthesis Routes for Methyl 4-Sulfamoylbenzoate
The preparation of this compound can be achieved through several synthetic pathways, primarily involving the direct esterification of the corresponding carboxylic acid or the conversion of alternative precursors.
The most direct method for synthesizing this compound is the Fischer esterification of 4-Sulfamoylbenzoic Acid with methanol (B129727). This reaction is typically acid-catalyzed, employing strong acids such as concentrated sulfuric acid or p-toluenesulfonic acid. mdpi.comuomustansiriyah.edu.iq The process involves heating the carboxylic acid in an excess of methanol, which serves as both a reactant and the solvent, under reflux conditions. uomustansiriyah.edu.iqyoutube.com
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. youtube.com The nucleophilic oxygen atom of methanol then attacks this activated carbonyl carbon. Following a proton transfer and the elimination of a water molecule, the ester is formed. youtube.com As this is an equilibrium reaction, using an excess of methanol helps to shift the equilibrium towards the product side, thereby increasing the yield of this compound. uomustansiriyah.edu.iq
Alternative synthetic strategies for this compound and its isomers often start from more readily available precursors.
One such method involves the sulfamoylation of methyl 4-(halomethyl)benzoate derivatives. In this approach, a compound like methyl 4-(bromomethyl)benzoate (B8499459) is reacted with a sulfamide (B24259) nucleophile in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), often in the presence of a base like triethylamine (B128534) (TEA) to facilitate the displacement of the halogen atom.
Another route allows for the synthesis of related isomers, such as 2-methoxy-5-sulfamoylbenzoate. This multi-step process can begin with methyl salicylate. google.com The synthesis involves etherification of the hydroxyl group with dimethyl sulfate, followed by chlorosulfonation using chlorosulfonic acid. The resulting sulfonyl chloride is then treated with thionyl chloride before amination with ammonia (B1221849) to form the sulfonamide group, yielding the final product. google.com
A copper-catalyzed approach has also been developed for synthesizing derivatives like methyl 2-methoxy-5-sulfamoylbenzoate. This method involves the reaction of a precursor like 2-methoxy-5-chlorobenzoic acid methyl ester with sodium amino sulfinate in a solvent such as tetrahydrofuran (B95107) (THF), using cuprous bromide as a catalyst. google.com This process is noted for its high yield and suitability for larger-scale production. google.com
Mechanistic Studies of Synthetic Transformations
The synthesis of this compound and its derivatives involves several key chemical transformations. Mechanistic studies of these reactions are crucial for understanding the underlying principles that govern product formation, yield, and purity. Such studies focus on elucidating reaction pathways and the influence of various parameters on the reaction outcome.
Reaction Mechanism Elucidation for Key Synthetic Steps
The formation of the sulfamoylbenzoate structure can be achieved through different synthetic routes, with the key step often being the introduction of the sulfamoyl group (-SO₂NH₂). The mechanisms for these transformations are central to optimizing the synthesis.
One significant pathway involves the nucleophilic substitution of a leaving group on the benzene (B151609) ring or a side chain. For instance, in the synthesis of related compounds like methyl 4-(sulfamoylmethyl)benzoate, the process can start from a precursor such as methyl 4-(bromomethyl)benzoate. The mechanism involves a nucleophilic attack by a sulfur-containing nucleophile, displacing the bromide ion. Subsequent chemical steps then convert this intermediate into the final sulfamoyl product.
Another key mechanistic route is the direct sulfamoylation of an aromatic ring. This can proceed via chlorosulfonation followed by amination. The reaction of an appropriate benzoate (B1203000) precursor with chlorosulfonic acid introduces the chlorosulfonyl group (-SO₂Cl) onto the aromatic ring through an electrophilic aromatic substitution mechanism. The resulting sulfonyl chloride is then treated with ammonia or an amine, which acts as a nucleophile to displace the chloride and form the sulfonamide bond.
In the case of halogenated precursors, such as methyl 2,4-dihalo-5-sulfamoyl-benzoates, the mechanism involves nucleophilic aromatic substitution. nih.gov The regioselectivity of this substitution is a key aspect of the mechanism. The position of the attack by a nucleophile (e.g., a thiol) is influenced by the activating and deactivating effects of the substituents on the ring, particularly the sulfamoyl and ester groups. nih.gov Aromatic thiols have been shown to successfully substitute a halogen atom, yielding para-substituted benzenesulfonamides. nih.gov The reaction is often sluggish or unsuccessful with aliphatic thiols under similar conditions, highlighting the role of the nucleophile's nature in the reaction mechanism. nih.gov
Copper-catalyzed reactions provide an alternative mechanistic pathway for forming the C-S bond necessary for the sulfamoyl group's introduction. This mechanism is believed to involve the formation of an organocopper intermediate, which facilitates the coupling between the aromatic halide and the sulfur-containing nucleophile. google.com
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds by mapping the chemical environments of atomic nuclei.
The ¹H NMR spectrum of Methyl 4-sulfamoylbenzoate is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region would likely display a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing sulfamoyl group are expected to be deshielded and appear at a lower field compared to the protons ortho to the methyl ester group. The singlet for the methyl ester protons would appear in the typical range for such functional groups.
To approximate the chemical shifts, data from analogous 4-substituted methyl benzoates can be considered rsc.org:
Methyl 4-chlorobenzoate : Aromatic protons at δ 7.94 (d, J = 8.6 Hz, 2H) and 7.37 (d, J = 8.6 Hz, 2H); methyl protons at δ 3.87 (s, 3H). rsc.org
Methyl 4-bromobenzoate : Aromatic protons at δ 7.87 (d, J = 8.6 Hz, 2H) and 7.55 (d, J = 8.6 Hz, 2H); methyl protons at δ 3.87 (s, 3H). rsc.org
Methyl 4-methylbenzoate : Aromatic protons at δ 7.94 (d, J = 8.2 Hz, 2H) and 7.24 (d, J = 8.0 Hz, 2H); methyl protons at δ 3.88 (s, 3H). rsc.orgchemicalbook.com
Methyl 4-nitrobenzoate : Aromatic protons at δ 8.26–8.13 (m, 4H); methyl protons at δ 3.94 (s, 3H). rsc.org
Based on these analogs, the predicted ¹H NMR chemical shifts for this compound are presented in the table below.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-6 | ~8.1-8.3 | Doublet | ~8.5 |
| H-3, H-5 | ~7.9-8.1 | Doublet | ~8.5 |
| -OCH₃ | ~3.9 | Singlet | - |
| -SO₂NH₂ | ~7.5 (broad) | Singlet | - |
Note: The chemical shift of the -SO₂NH₂ protons can be variable and may exchange with deuterium (B1214612) in solvents like D₂O.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the nature of the substituents.
Comparative data from related compounds is as follows rsc.orgchemicalbook.comchemicalbook.com:
Methyl 4-chlorobenzoate : δ 166.1, 139.3, 130.9, 128.6, 52.1. rsc.org
Methyl 4-bromobenzoate : δ 165.7, 131.9, 131.1, 130.6, 128.5, 127.5, 51.2. rsc.org
Methyl 4-methylbenzoate : δ 167.1, 143.4, 129.5, 129.0, 127.3, 51.8, 21.5. rsc.orgchemicalbook.com
Methyl 4-nitrobenzoate : δ 165.1, 150.5, 135.4, 130.6, 123.5, 52.8. rsc.org
Methyl benzoate (B1203000) : δ 166.7, 132.6, 130.4, 129.4, 128.8, 128.1, 51.7. rsc.orgchemicalbook.com
Based on these values, the predicted ¹³C NMR chemical shifts for this compound are tabulated below.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~165-167 |
| C-1 | ~133-135 |
| C-2, C-6 | ~128-130 |
| C-3, C-5 | ~126-128 |
| C-4 | ~145-148 |
| -OCH₃ | ~52-53 |
While direct 2D NMR data for this compound is not available, the expected correlations can be predicted based on its structure.
COSY (Correlation Spectroscopy) : A COSY spectrum would show correlation between the aromatic protons H-2/H-6 and H-3/H-5, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments would reveal direct one-bond correlations between protons and the carbons they are attached to. Expected correlations include:
H-2/H-6 with C-2/C-6
H-3/H-5 with C-3/C-5
-OCH₃ protons with the -OCH₃ carbon
The methyl protons (-OCH₃) showing a correlation to the carbonyl carbon (C=O).
Aromatic protons (H-2/H-6) correlating to the carbonyl carbon (C=O) and the ipso-carbon (C-1).
Aromatic protons (H-3/H-5) correlating to the carbon bearing the sulfamoyl group (C-4).
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups.
Sulfonamide Group (-SO₂NH₂) : This group typically shows two N-H stretching bands in the region of 3350-3250 cm⁻¹ for the asymmetric and symmetric vibrations. Strong asymmetric and symmetric stretching vibrations for the S=O bonds are expected around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively researchgate.netnih.govripublication.comresearchgate.net.
Ester Group (-COOCH₃) : A strong C=O stretching absorption is anticipated in the range of 1725-1700 cm⁻¹. The C-O stretching vibrations would appear in the 1300-1100 cm⁻¹ region pjoes.comijesd.orgspectra-analysis.comresearchgate.netoptica.org.
Aromatic Ring : The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹. The C=C in-ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. Out-of-plane (oop) C-H bending vibrations for a 1,4-disubstituted ring are expected in the 850-800 cm⁻¹ range.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| -NH₂ (Sulfonamide) | N-H Stretch | 3350-3250 (two bands) |
| Aromatic C-H | C-H Stretch | >3000 |
| C=O (Ester) | C=O Stretch | 1725-1700 |
| Aromatic C=C | C=C Stretch | 1600-1450 |
| -SO₂ (Sulfonamide) | Asymmetric S=O Stretch | 1350-1300 |
| -SO₂ (Sulfonamide) | Symmetric S=O Stretch | 1160-1140 |
| C-O (Ester) | C-O Stretch | 1300-1100 |
| Aromatic C-H | C-H Out-of-plane Bend | 850-800 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₉NO₄S), the expected molecular weight is approximately 215.23 g/mol .
The fragmentation in electron ionization (EI) mass spectrometry would likely involve several key pathways:
Loss of the methoxy (B1213986) group (-OCH₃) : A prominent peak would be expected at m/z 184, corresponding to the [M - 31]⁺ ion.
Loss of the methyl ester group (-COOCH₃) : This would result in a fragment at m/z 156.
Loss of sulfur dioxide (-SO₂) : A characteristic fragmentation for sulfonamides is the loss of SO₂, which would lead to a fragment at m/z 151 acs.orgacs.orgresearchgate.netnih.govnih.gov.
Formation of the benzoyl cation : Cleavage of the ester can lead to the formation of the benzoyl cation or a substituted benzoyl cation. For methyl benzoate, a significant fragment is observed at m/z 105, corresponding to [C₆H₅CO]⁺ acs.orgacs.orgdocbrown.infochegg.comchegg.com. For this compound, a corresponding fragment would be expected at m/z 184. A subsequent loss of CO would give a fragment at m/z 77, corresponding to the phenyl cation acs.orgacs.orgdocbrown.infochegg.comchegg.com.
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. The theoretical exact mass for C₈H₉NO₄S is 215.0252.
| Fragment Ion | Predicted m/z | Possible Structure |
| [M]⁺ | 215 | [C₈H₉NO₄S]⁺ |
| [M - OCH₃]⁺ | 184 | [C₇H₆NO₃S]⁺ |
| [M - COOCH₃]⁺ | 156 | [C₇H₈NO₂S]⁺ |
| [M - SO₂]⁺ | 151 | [C₈H₉NO₂]⁺ |
| [C₆H₄(SO₂NH₂)CO]⁺ | 184 | - |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Elemental Analysis (EA)
Elemental analysis determines the percentage composition of elements in a compound. For this compound with the molecular formula C₈H₉NO₄S, the theoretical elemental composition can be calculated.
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | C | 12.01 | 8 | 96.08 | 44.64 |
| Hydrogen | H | 1.01 | 9 | 9.09 | 4.22 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 6.51 |
| Oxygen | O | 16.00 | 4 | 64.00 | 29.73 |
| Sulfur | S | 32.07 | 1 | 32.07 | 14.90 |
| Total | 215.25 | 100.00 |
Experimental elemental analysis data should closely match these theoretical values to confirm the purity and elemental composition of a synthesized sample.
Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures. These methods separate components based on their differential distribution between a stationary phase and a mobile phase, allowing for both qualitative identification and quantitative measurement. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for this purpose.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Its versatility allows for the determination of purity, identification of impurities, and quantification in various matrices.
Research Findings:
Reverse-phase (RP) HPLC is the most common mode used for the analysis of this compound and related sulfonamide compounds. sielc.comnih.gov In this setup, a nonpolar stationary phase, typically octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8), is used with a polar mobile phase. nih.govresearchgate.net A typical mobile phase consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acidic modifier to control the ionization state of the analyte and improve peak shape. sielc.comgoogle.com For standard UV detection, phosphoric acid can be used; however, for mass spectrometry (MS) compatible applications, volatile acids like formic acid are required to avoid instrument contamination. sielc.com
Detection is commonly achieved using a UV detector, as the benzene ring in this compound provides strong chromophoric activity. A patent for a related compound, methyl 2-methoxy-5-sulfamoylbenzoate, specifies a detection wavelength of 240 nm. google.com
Coupling HPLC with a mass spectrometer (HPLC-MS or LC-MS/MS) provides a higher degree of selectivity and sensitivity, enabling definitive identification of the compound and its impurities. nih.govrsc.org In this configuration, after separation by the HPLC column, the analyte is ionized (e.g., via electrospray ionization - ESI) and detected by the mass spectrometer. Tandem mass spectrometry (MS/MS) can be used for confirmation by selecting the parent ion (M+H)+ and monitoring the fragmentation into specific daughter ions. This technique is particularly valuable for analyzing trace levels of the compound and for structural elucidation of unknown related substances.
The table below summarizes typical HPLC conditions used for the analysis of this compound and similar sulfonamide compounds.
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column Type | Reverse-Phase C18 or C8 (e.g., Newcrom R1, Zorbax Eclipse XDB C18) | sielc.comnih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | sielc.comgoogle.com |
| Modifier | Phosphoric acid (for UV), Formic acid (for MS) | sielc.com |
| Detection | UV (e.g., 240-260 nm), MS, MS/MS | google.comresearchgate.net |
| Flow Rate | Typically 0.4 - 1.0 mL/min | nih.govgoogle.com |
| Analysis Mode | Isocratic or Gradient Elution | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While highly effective for volatile and thermally stable compounds, direct analysis of polar compounds like this compound can be challenging due to its low volatility and potential for thermal degradation in the GC inlet. nih.gov
Research Findings:
For GC-MS analysis of sulfonamides and related polar compounds, a derivatization step is often necessary to increase their volatility and thermal stability. nih.govgoogle.com This process involves chemically modifying the polar functional groups (the sulfonamide and potentially the ester) to create a less polar, more volatile derivative. Common derivatization techniques include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. nih.gov
Once derivatized, the compound can be analyzed using a standard GC-MS system. The sample is injected into a heated inlet, vaporized, and separated on a capillary column (e.g., a nonpolar or medium-polarity column like an Rtx-200). shimadzu.com The temperature of the GC oven is ramped up over time to elute the components based on their boiling points. As components exit the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the compound. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity for trace-level analysis by focusing the detector on specific, characteristic ions of the target analyte. shimadzu.comresearchgate.net
Although direct methods for this compound are not widely published, the table below outlines plausible GC-MS conditions based on the analysis of analogous sulfur-containing organic compounds and compounds requiring derivatization. nih.govshimadzu.com
| Parameter | Plausible Conditions | Reference |
|---|---|---|
| Derivatization | Required; e.g., Silylation with reagents like MSTFA or BSTFA | nih.gov |
| Column Type | Fused silica (B1680970) capillary column (e.g., Rtx-200, DB-5ms) | shimadzu.com |
| Carrier Gas | Helium | shimadzu.com |
| Inlet Temperature | 250 - 280 °C | shimadzu.com |
| Oven Program | Initial temp (e.g., 70 °C), ramped to a final temp (e.g., 320 °C) | shimadzu.com |
| MS Detection | Electron Ionization (EI), Full Scan or Selected Ion Monitoring (SIM) | shimadzu.comresearchgate.net |
Crystallographic Studies and Supramolecular Chemistry
Single-Crystal X-ray Diffraction Analysis
The crystal system and space group are fundamental properties that describe the symmetry of a crystal lattice. For instance, the analysis of a salt, 2-Methyl-4-oxopentan-2-aminium 2-sulfamoylbenzoate, which contains the sulfamoylbenzoate anion, reveals specific crystallographic parameters. This data provides a model for understanding how the sulfamoylbenzoate component might behave in a crystalline form.
| Compound | Crystal System | Space Group | Reference |
| 2-Methyl-4-oxopentan-2-aminium 2-sulfamoylbenzoate | Orthorhombic | Pbca | chemscene.com |
| Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate | Triclinic | P1 | nih.gov |
This table presents data for analogues of Methyl 4-sulfamoylbenzoate to illustrate typical crystallographic features of related compounds.
The analysis of crystal packing elucidates how individual molecules are arranged in the crystal lattice. This arrangement is governed by a delicate balance of intermolecular forces. In sulfonamide-containing compounds, the packing is often dominated by strong hydrogen bonds formed by the -SO₂NH₂ group, leading to the formation of robust supramolecular synthons.
In the crystal structure of 2-Methyl-4-oxopentan-2-aminium 2-sulfamoylbenzoate, the sulfamoylbenzoate anions form inversion-related dimers. These dimers are further linked to the cation moieties, creating zigzag-shaped layers that extend throughout the crystal. This layered arrangement is a common packing motif in molecules that feature both strong hydrogen-bonding groups and aromatic rings.
Similarly, studies on N-(aryl)arylsulfonamides show that the supramolecular architecture can be controlled by a combination of N—H⋯O hydrogen bonds and C—H⋯π interactions, leading to the formation of one-, two-, or three-dimensional networks. nih.govresearchgate.net
The stability of a crystal structure is determined by a network of non-covalent interactions. For sulfonamides, these interactions are hierarchical, with hydrogen bonds being the most dominant.
Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor (N-H) and acceptor (S=O). In many sulfonamide crystal structures, N—H⋯O hydrogen bonds are prevalent, often forming characteristic chain or dimer motifs. mdpi.com For example, in the 2-sulfamoylbenzoate salt, anions form dimers through intermolecular N—H⋯O hydrogen bonding, creating a robust R²₂(8) ring motif. chemscene.com The competition between different functional groups for hydrogen bonding sites is a key factor in determining the final crystal structure. nih.gov
π-π Stacking: Aromatic rings in molecules like this compound can interact through π-π stacking. These interactions, while weaker than hydrogen bonds, are crucial for stabilizing the crystal packing, particularly in layered structures.
C-H···π Interactions: These are weaker interactions where a C-H bond acts as a donor to the electron cloud of an aromatic ring. In the crystal structure of Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate, the crystal structure is stabilized by dimers linked by C-H···π interactions. nih.gov In other related sulfonamides, these interactions link hydrogen-bonded chains into more complex two- or three-dimensional architectures. nih.govnih.gov
Co-crystallization Strategies
Co-crystallization is a crystal engineering technique used to modify the physicochemical properties of an active pharmaceutical ingredient (API) or other molecular solids by incorporating a second molecule (a coformer) into the crystal lattice. nih.govglobalresearchonline.net This strategy is particularly relevant for sulfonamides due to their strong hydrogen bonding capabilities.
The design of cocrystals relies on the concept of supramolecular synthons—robust and predictable patterns of intermolecular interactions. For sulfonamides, the sulfonamide-pyridine and sulfonamide-carboxamide heterosynthons are particularly reliable. rsc.orgnih.gov
Research on sulfamoylbenzoic acids, the parent compounds of this compound, has demonstrated successful co-crystallization with coformers such as pyridine (B92270) carboxamides (picolinamide, nicotinamide) and lactams. acs.org The selection of coformers is guided by identifying molecules with complementary hydrogen bond donors and acceptors. Common preparation methods for these cocrystals include:
Solution Crystallization: Dissolving both the target molecule and the coformer in a suitable solvent and allowing them to co-crystallize upon slow evaporation or cooling.
Liquid-Assisted Grinding: Grinding the two solid components together with a small amount of a liquid to facilitate molecular mobility and the formation of the cocrystal. nih.gov
Slurry Conversion: Stirring a suspension of the less soluble component in a solution of the more soluble component to convert the solid into the more stable cocrystal form. nih.gov
The choice of coformer can significantly alter the properties of the resulting crystal. By introducing a coformer, it is possible to modify the crystal packing and the network of intermolecular interactions, which in turn influences macroscopic properties. nih.gov
Structural Modification: The position of functional groups on the coformer can affect the geometry of the resulting crystal. For example, in ternary cocrystals involving sulfamoylbenzoic acids, the use of different isomers of pyridine carboxamide (picolinamide vs. nicotinamide) leads to different supramolecular assemblies. acs.org The coformer can disrupt or reinforce existing hydrogen bonding patterns, leading to the formation of new crystalline phases with different packing arrangements.
Physicochemical Properties: A primary goal of co-crystallization is to improve properties like solubility, stability, and dissolution rate. globalresearchonline.net By pairing a poorly soluble drug with a highly soluble coformer, the resulting cocrystal often exhibits enhanced aqueous solubility. nih.gov The coformer can also improve the physical stability of a compound by creating a more stable crystal lattice, for instance, by inhibiting hydration or polymorphic transformations. nih.gov The strength and nature of the hydrogen bonds between the API and the coformer are critical in determining the stability of the final cocrystal. rsc.org
Supramolecular Assembly and Design Principles
The study of supramolecular assembly is central to crystal engineering, as it involves understanding and utilizing non-covalent interactions to design and construct ordered solid-state architectures. nih.gov For sulfonamides, the functional group -SO₂NH₂ provides a versatile platform for forming robust and predictable hydrogen-bonding networks. nih.govwikipedia.org
The self-assembly of sulfonamide-containing molecules into ordered crystalline structures is predominantly governed by hydrogen bonding. nih.gov The sulfonamide group itself is a key player, possessing two hydrogen bond donors (the N-H protons) and two hydrogen bond acceptors (the sulfonyl oxygen atoms). nih.gov This multiplicity of donor and acceptor sites allows for the formation of diverse and stable intermolecular connections known as supramolecular synthons. nih.gov
In many sulfonamide-containing crystal structures, a common and robust self-assembly motif is the formation of a dimer where two sulfonamide groups are linked by a pair of N-H···O hydrogen bonds, creating a characteristic ring pattern. nih.gov These dimers can then act as building blocks, further assembling into one-dimensional chains, two-dimensional sheets, or three-dimensional networks through other available hydrogen-bonding sites or weaker interactions. nih.govrsc.org The specific mechanism of self-assembly is influenced by the steric and electronic properties of the entire molecule, not just the sulfonamide group. nih.gov The presence of other functional groups on the molecule can compete for hydrogen bonding, leading to different, sometimes more complex, assembly patterns. nih.gov
The engineering of supramolecular networks involves the rational design of multicomponent crystals where a target molecule is combined with a carefully chosen coformer to guide the assembly toward a desired architecture. rsc.org This strategy is a cornerstone of crystal engineering and is particularly effective for sulfonamides. nih.gov
The key to engineering these networks is understanding the hierarchy of intermolecular interactions. By selecting coformers with specific functional groups—such as amides, carboxylic acids, or N-oxides—it is possible to form predictable supramolecular synthons with the sulfonamide group. acs.orgnih.gov For example, studies have shown that coformers like 2-aminopyridine (B139424) and its derivatives can form robust ring-based hydrogen bond motifs with sulfa drugs. acs.org Similarly, the interaction between a carboxylic acid coformer and a sulfonamide can lead to a hydrogen bond between the carboxylic acid and the sulfonamide group. acs.org
Computational methods, such as the analysis of molecular electrostatic potential surfaces (MEPS), can aid in predicting the most favorable hydrogen-bonding sites and ranking the strength of potential synthons, thus providing a rational basis for coformer selection. nih.gov By systematically studying these interactions, a library of reliable synthons can be developed, allowing for a more predictable and controlled approach to designing complex supramolecular networks with tailored properties. nih.gov
The table below presents common supramolecular synthons observed in sulfonamide-containing systems.
| Synthon Type | Interacting Groups | Description |
| Sulfonamide Homodimer | Sulfonamide – Sulfonamide | Two sulfonamide groups form a cyclic dimer via N-H···O hydrogen bonds. nih.gov |
| Sulfonamide-Amide Heterosynthon | Sulfonamide – Amide | The sulfonamide N-H group donates a hydrogen bond to the amide carbonyl oxygen. nih.gov |
| Sulfonamide-N-Oxide Heterosynthon | Sulfonamide – Pyridine N-oxide | A strong N-H···O hydrogen bond forms between the sulfonamide and the N-oxide group. nih.gov |
| Sulfonamide-Carboxylic Acid Heterosynthon | Sulfonamide – Carboxylic Acid | Hydrogen bonding occurs between the carboxylic acid's hydroxyl group and the sulfonamide's sulfonyl oxygen or amine. acs.org |
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. shd-pub.org.rs It is employed to determine the structural, electronic, and reactivity properties of molecules like Methyl 4-sulfamoylbenzoate. Calculations are often performed using specific functionals, such as B3LYP, combined with a basis set like 6-31G(d,p), to achieve a balance between accuracy and computational cost. nih.govresearchgate.net
Geometry optimization is a fundamental computational process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. qcware.com For this compound and its derivatives, DFT calculations are used to optimize the molecular geometry, providing precise data on bond lengths, bond angles, and dihedral angles. researchgate.net This process is crucial as the geometrical structure of sulfonamide-based drugs can significantly influence their binding to biological receptors. acs.org The analysis of the electronic structure reveals the distribution of electron density, which is essential for understanding the molecule's polarity and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. numberanalytics.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity. In sulfonamide derivatives, the distribution of these orbitals helps identify the most probable sites for nucleophilic and electrophilic attacks. DFT calculations can map these orbitals, showing, for instance, that the HOMO might be localized on the benzene (B151609) ring while the LUMO is distributed across the sulfamoyl and ester groups, indicating how the molecule will interact with other species. researchgate.net
From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net These descriptors provide a theoretical framework for understanding a molecule's behavior in chemical reactions.
The primary descriptors are calculated using the following formulas, based on Koopmans' theorem:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
From these, other important parameters can be derived:
Table 1: Global Chemical Reactivity Descriptors Derived from FMO Analysis
| Descriptor | Formula | Description |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of an atom or group to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. It is related to the HOMO-LUMO gap. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |
| Chemical Potential (μ) | μ = - (I + A) / 2 = -χ | Represents the escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the energy lowering of a system when it accepts electrons from the environment. |
This table outlines the key global reactivity descriptors that can be calculated from the HOMO and LUMO energies obtained via DFT calculations. researchgate.netresearchgate.net
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action.
This compound has been notably studied as a co-crystallized ligand with the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.govbiorxiv.org The X-ray crystal structure of this complex (PDB ID: 5R80) reveals the precise binding mode of the compound within the active site of the enzyme. nih.govnih.gov
Docking studies use this co-crystallized structure as a reference to validate the accuracy of the computational protocol. nih.gov A successful "re-docking" of this compound into the Mpro active site, showing a low root-mean-square deviation (RMSD) value (e.g., 0.84 Å) compared to the crystal structure, confirms the reliability of the docking method. nih.govresearchgate.net Analysis of the binding mode shows that this compound interacts with key amino acid residues in a cleft between Domain I and Domain II of the protease. nih.gov These interactions typically involve hydrogen bonds and hydrophobic contacts, which anchor the ligand in the active site and are crucial for its inhibitory potential. nih.gov
Molecular docking programs calculate a scoring function, often expressed in kcal/mol, to estimate the binding affinity between the ligand and the protein. nih.gov A more negative score generally indicates a stronger binding interaction. For this compound, the binding affinity against the SARS-CoV-2 main protease has been reported and is often used as a benchmark for comparison with newly designed inhibitors. nih.gov
Molecular mechanics-based methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can also be used to calculate the binding free energy, offering another layer of analysis for the stability of the ligand-protein complex. mdpi.com
Table 2: Molecular Docking Results for this compound
| Target Protein | PDB ID | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues | Computational Method |
| SARS-CoV-2 Main Protease (Mpro) | 5R80 | -6.551 | Not explicitly detailed in all sources, but located in the substrate-binding site between Domains I and II. nih.gov | Glide Docking (Extra Precision) |
This table summarizes the reported binding affinity of this compound with its primary documented protein target. The score serves as a reference value in the development of new antiviral agents. nih.gov
Validation of Docking Protocols with Co-crystallized Ligands
A critical step in computational drug design is the validation of molecular docking protocols to ensure their accuracy in predicting the binding orientation of a ligand within a protein's active site. This is often achieved by redocking a co-crystallized ligand back into its corresponding protein structure and comparing the predicted pose with the experimentally determined one.
In the context of research targeting the SARS-CoV-2 main protease (Mpro), this compound has been utilized as a reference or co-crystallized ligand. researchgate.netnih.gov One study validated its docking protocol by redocking this compound into the active site of the SARS-CoV-2 main protease. The result was a root-mean-square deviation (RMSD) of 0.84 Å between the docked and the co-crystallized positions, which confirms the reliability of the docking methodology for predicting ligand-protein conformations. researchgate.netnih.gov This level of accuracy provides confidence that the docking protocol can be effectively used to screen other potential inhibitors. mdpi.com The validation process is essential for the credibility of virtual screening campaigns aimed at identifying novel therapeutic agents. mdpi.commdpi.com
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Studies
The assessment of a drug candidate's ADMET properties is a vital component of the drug development pipeline, helping to identify potential liabilities early on. In silico methods provide a valuable tool for predicting these properties for compounds like this compound and its derivatives.
Studies have been conducted to predict the ADMET properties of various synthesized molecules, including derivatives related to this compound. nih.govresearchgate.net These computational analyses help in evaluating the drug-likeness of compounds and predicting their behavior in the human body. nih.govnih.gov For instance, some research has employed webservers to predict acute oral toxicity based on chemical similarities with known toxic compounds and the presence of toxic fragments. nih.gov While specific ADMET data for this compound is not extensively detailed in the provided context, the general practice involves using computational models to estimate parameters like absorption levels, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. semanticscholar.org
Cheminformatics and Data Interpretation Platforms
Cheminformatics platforms are instrumental in managing, analyzing, and interpreting the vast amounts of data generated in chemical and biological research. dntb.gov.ua These tools are used to handle information from various analytical techniques and computational studies, facilitating a comprehensive understanding of structure-activity relationships.
For compounds like this compound and its analogs, cheminformatics plays a role in organizing data from molecular docking, ADMET predictions, and other computational analyses. chemrxiv.org Platforms like Petra/Osiris/Molinspiration (POM) have been used to identify pharmacophore sites for antibacterial, antifungal, and antiviral activities in related sulfonamide-containing pyrazoles. nih.gov Such analyses help in correlating structural features with biological activity and in the design of new compounds with improved properties.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful method to study the dynamic behavior of ligand-protein complexes, providing insights into binding stability and the intricate network of interactions over time. While explicit, long-timescale MD simulations specifically for this compound are not detailed in the provided results, it is a standard and essential technique for understanding the stability of binding interactions predicted by molecular docking. peerj.com
MD simulations can be employed to study solvation effects and membrane permeability, which are crucial for pharmacokinetic predictions. For related sulfonamides, MD simulations have been used to characterize the binding sites and interaction energies with target proteins. peerj.com These simulations can reveal the flexibility of the ligand and the protein's active site, offering a more realistic picture of the binding event than static docking poses. The insights gained from MD simulations are valuable for refining lead compounds and understanding the molecular basis of their biological activity.
Applications in Advanced Organic and Medicinal Chemistry Research
Methyl 4-Sulfamoylbenzoate as a Synthetic Building Block and Reagent.benchchem.comnih.govbldpharm.combldpharm.com
This compound serves as a crucial starting material or intermediate in the synthesis of more elaborate organic molecules. Its structure, containing a benzene (B151609) ring substituted with a methyl ester and a sulfonamide group, offers multiple reactive sites for chemical modification. bldpharm.com This makes it a valuable organic building block for constructing complex molecular architectures. cymitquimica.com The ester and sulfonamide functionalities can undergo various chemical transformations, allowing for the introduction of diverse structural motifs. vulcanchem.com
The scaffold of this compound is integral to the synthesis of a variety of complex organic compounds. ontosight.ai For instance, it is a precursor in the creation of more intricate sulfamoylbenzoate derivatives. ontosight.ai The synthesis of these complex molecules often involves multi-step reactions where the core structure of this compound is systematically elaborated. ontosight.ai For example, the bromine atom in derivatives like methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate can act as a leaving group for nucleophilic substitution reactions, while the methyl ester can be converted to other functional groups, enabling the construction of highly functionalized molecules. smolecule.com
Development of Enzyme Inhibitors and Their Mechanism of Action.nih.govbiosynth.com
A significant area of research involving this compound derivatives is the development of enzyme inhibitors. nih.govbiosynth.com The sulfonamide moiety is a well-established zinc-binding group, making these compounds particularly effective inhibitors of metalloenzymes. nih.govnih.gov
Derivatives of this compound have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes. nih.govnih.govmdpi.com The primary sulfonamide group is a key feature that allows these compounds to bind to the zinc ion in the active site of CA enzymes. nih.govnih.gov
A major focus of research has been on designing inhibitors that are selective for specific CA isozymes, particularly those that are overexpressed in tumors, such as CAIX and CAXII. nih.govnih.govresearchgate.net High-affinity and selective inhibitors are sought after to minimize off-target effects and potential side effects. nih.govnih.gov For example, variations in substituents on the benzenesulfonamide (B165840) ring of methyl 5-sulfamoyl-benzoates have led to compounds with extremely high binding affinity for CAIX. nih.govnih.govresearchgate.net One such derivative exhibited a dissociation constant (Kd) of 0.12 nM for CAIX and demonstrated over 100-fold selectivity compared to other CA isozymes. nih.govnih.gov The differences in the active site entrances of various CA isozymes are exploited in the design of these selective inhibitors. For instance, the presence of Val131 in CAIX and Ala131 in CAXII, as opposed to bulkier residues in other isozymes, allows for the design of ortho-substituted benzenesulfonamides that can achieve greater selectivity for these tumor-associated enzymes. nih.gov
Below is an interactive table summarizing the inhibitory activity of selected this compound derivatives against different carbonic anhydrase isozymes.
| Compound | Target Isozyme | Inhibition Constant (Kᵢ) (nM) | Selectivity |
| Derivative A | CA I | 5,200 | Low |
| Derivative A | CA II | 850 | Moderate |
| Derivative A | CA IX | 25 | High |
| Derivative A | CA XII | 48 | High |
| Compound 4b | CA IX | 0.12 | >100-fold vs other isozymes |
| Sulfonamide 25 | CA XII | Low nanomolar range | - |
| Sulfonamides 19, 20, 24 | CA II | 8.4 - 14 | Potent |
Note: This table is a representative example based on findings in the literature. "Derivative A" is a hypothetical compound for illustrative purposes.
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of CA inhibitors derived from this compound. nih.govcollaborativedrug.com These studies involve systematically modifying the chemical structure of the lead compound and evaluating the impact of these changes on its biological activity. collaborativedrug.commdpi.com For instance, the synthesis and evaluation of a series of methyl 2-halo-4-substituted-5-sulfamoyl-benzoates revealed that specific substitutions on the benzene ring significantly influence binding affinity and selectivity for CAIX. nih.govresearchgate.net SAR studies have shown that even minor changes, such as the position of a substituent, can dramatically alter the inhibitory profile of a compound. nih.gov For example, in one study of substituted sulfamoyl benzamidothiazoles, only the ortho and meta substituted compounds retained activity. nih.gov Such studies provide valuable insights that guide the rational design of more effective and selective enzyme inhibitors. collaborativedrug.com
Carbonic Anhydrase (CA) Inhibition Studies
Thermodynamics of Compound Binding to CA Isozymes
The binding affinity of this compound derivatives to various carbonic anhydrase (CA) isozymes has been a subject of detailed thermodynamic investigation. A series of methyl 5-sulfamoyl-benzoates, which feature the critical primary sulfonamide group known for CA inhibition, were designed and their binding affinities to all twelve catalytically active human CA isozymes were determined. nih.govresearchgate.netnih.gov
Variations of substituents on the benzenesulfonamide ring led to the development of highly potent and selective inhibitors. nih.govresearchgate.net For instance, one particular derivative, compound 4b (a methyl 2-halo-4-substituted-5-sulfamoyl-benzoate), demonstrated an exceptionally high observed binding affinity to the tumor-associated isozyme CAIX, with a dissociation constant (Kd) of 0.12 nM. nih.govresearchgate.netnih.gov This compound also showed more than 100-fold selectivity for CAIX over the other CA isozymes. nih.govresearchgate.net
The thermodynamic profile of these interactions reveals significant insights. The intrinsic dissociation constant, which accounts for the removal of binding-linked protonation effects, reached a remarkable 0.08 pM for compound 4b, indicating a very strong interaction. nih.govresearchgate.net The change in the standard intrinsic Gibbs free energy (ΔG) upon binding provides a measure of the binding affinity. Studies comparing different groups of these benzoate (B1203000) derivatives show that the group containing compound 4b has the highest affinity and selectivity for CAIX. researchgate.net X-ray crystallography studies of these compounds bound to CAIX and other CA isozymes have elucidated the structural basis for this high affinity and selectivity. nih.govresearchgate.net
Table 1: Binding Affinity of a Lead Methyl 5-sulfamoyl-benzoate Derivative (Compound 4b) to Carbonic Anhydrase Isozyme IX (CAIX)
| Parameter | Value | Source(s) |
| Target Isozyme | CAIX | nih.govresearchgate.net |
| Observed Dissociation Constant (Kd) | 0.12 nM | nih.govresearchgate.netnih.gov |
| Intrinsic Dissociation Constant | 0.08 pM | nih.govresearchgate.net |
| Selectivity | >100-fold over other CA isozymes | nih.govresearchgate.net |
Inhibition of Cytosolic Phospholipase A2α (cPLA2α)
Derivatives of 4-sulfamoylbenzoic acid have been identified and optimized as inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the arachidonic acid cascade that produces inflammatory mediators like prostaglandins (B1171923) and leukotrienes. d-nb.info An initial hit, an N,N-disubstituted 4-sulfamoylbenzoic acid derivative, was discovered through a ligand-based virtual screening approach and showed micromolar activity. d-nb.info
Subsequent structural modifications aimed to enhance this inhibitory potency. While replacing substituents on the sulfonamide nitrogen with various moieties like naphthyl or indolylalkyl groups did not yield a significant increase in activity, a strategy of structural convergence with known potent benzhydrylindole-substituted benzoic acid inhibitors proved successful. d-nb.info This approach led to the development of sulfamoyl benzoic acid derivatives with considerably improved potency. d-nb.info
For example, compounds 85 and 88 emerged from these efforts, demonstrating submicromolar IC50 values against cPLA2α. d-nb.info Compound 85 was found to be approximately as effective as the reference inhibitor Axon-1609. researchgate.net Further optimization, such as replacing an ether oxygen atom, led to even more potent inhibitors. researchgate.net These findings highlight that N-substituted 4-sulfamoylbenzoic acids are a promising scaffold for developing anti-inflammatory agents targeting cPLA2α. d-nb.info
Table 2: Inhibitory Activity of Selected 4-Sulfamoylbenzoic Acid Derivatives against cPLA2α
| Compound | Description | IC50 Value | Source(s) |
| 55 | Benzhydryl residue at indole (B1671886) position 1 | 5.8 µM | d-nb.info |
| 85 | N-indolylethyl-substituted derivative | 0.25 µM | researchgate.net |
| 88 | Derivative with hydroxyethylethoxy radical | 0.66 µM | researchgate.net |
| Axon-1609 | Reference Inhibitor | ~19 µM |
Potential in Antiviral Research (e.g., SARS-CoV-2 Main Protease)
This compound has been utilized as a reference compound in the investigation of potential antiviral agents, particularly against the SARS-CoV-2 main protease (Mpro or 3CLpro). nih.govnih.gov The main protease is a critical enzyme for viral replication, making it a prime target for antiviral drug development. frontiersin.orgnih.govmdpi.com
The compound, also referred to as RZG in some studies, was identified as a co-crystallized ligand within the substrate-binding site of the SARS-CoV-2 Mpro (PDB ID: 5R80). nih.gov This binding site is located in a cleft between Domain I and Domain II of the protease. nih.gov The interaction of this compound with key amino acid residues in the active site has been characterized through these crystallographic studies. nih.gov
Furthermore, molecular docking studies have been performed to evaluate its binding potential. These computational analyses have calculated a significant binding energy and Glide score for this compound with the Mpro active site, indicating a stable interaction. Its established binding mode serves as a valuable benchmark for the virtual screening and design of new, potentially more potent Mpro inhibitors, such as pyrazole-sulfonamide hybrids. nih.gov
Table 3: Molecular Docking Results for this compound against SARS-CoV-2 Mpro
| Parameter | Value | Indicated Activity | Source(s) |
| Glide Score | -6.551 kcal/mol | Moderate | |
| Binding Energy | -46.203 kcal/mol | Moderate | |
| PDB ID of Complex | 5R80 | N/A | nih.gov |
Derivates as Antibacterial Agents
The sulfonamide functional group is a well-established pharmacophore known for its antibacterial properties, and derivatives of this compound have been explored for their potential as antimicrobial agents. ontosight.ai The primary mechanism of action for many sulfonamide antibiotics involves the inhibition of folic acid synthesis in bacteria, a pathway essential for their growth and replication. ontosight.ai
Research has focused on synthesizing and evaluating various derivatives for antibacterial efficacy. For instance, pyrazole-sulfonamide hybrids have been synthesized and tested against a panel of bacterial strains. nih.gov These studies have shown that some of these hybrid compounds exhibit promising antimicrobial activity. nih.gov The synthesis of probenecid (B1678239) derivatives from 4-carboxy benzene sulfonamide is another area of investigation aimed at developing novel antimicrobial agents. ijpsjournal.com Additionally, the formulation of sulfonamides into nanoparticles is being explored as a method to potentially enhance their antibacterial effects. researchgate.net While specific data on this compound itself is limited, the activity of its derivatives confirms the potential of this chemical scaffold in the development of new antibacterial drugs. nih.govontosight.ai
Applications in Agrochemical Development (e.g., Sulfonylurea Herbicides and Metabolites)
The chemical structure of this compound is relevant to the field of agrochemicals, particularly in the context of sulfonylurea herbicides. nih.govisws.org.in This class of herbicides is widely used to control broadleaf weeds in various crops due to their high efficacy at low application rates. isws.org.in They act by inhibiting acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants. isws.org.in
Several commercial herbicides are derivatives of the sulfamoyl-benzoate structure. For example, the herbicide metsulfuron-methyl (B1676535) is a benzoate ester that contains this core moiety. nih.govisws.org.in In the environment, metsulfuron-methyl can degrade into metabolites, one of which is methyl-2-sulfonyl amino benzoate (also known as methyl o-sulfamoylbenzoate). nih.govisws.org.in Similarly, tribenuron-methyl is another sulfonylurea herbicide that is a methyl 2-(sulfamoyl)benzoate derivative used for post-emergence weed control. epa.govthegoodscentscompany.com The study of these herbicides and their environmental metabolites, which include structures related to this compound, is crucial for understanding their persistence, activity, and impact on cropping systems. nih.govisws.org.in
Degradation Studies and Environmental Fate if Applicable to Academic Research
Hydrolytic Degradation Pathways
The hydrolytic stability of Methyl 4-sulfamoylbenzoate is a key factor in its environmental persistence and metabolic breakdown. The primary pathway for its hydrolytic degradation involves the cleavage of the ester linkage. vulcanchem.com This reaction is significantly influenced by pH, with accelerated degradation observed under both acidic and basic conditions.
Under acidic or basic conditions, the ester group of this compound is hydrolyzed to produce 4-sulfamoylbenzoic acid and methanol (B129727). This process is a common degradation pathway for benzoate (B1203000) esters. For instance, studies on related sulfonylurea herbicides, which may contain a methyl-2-sulfamoylbenzoate moiety, have also highlighted the cleavage of the sulfonylurea bridge as a primary transformation, yielding methyl-2-sulfamoylbenzoate and a corresponding triazine amine. researchgate.net
The stability of similar compounds, such as sulfometuron-methyl, is also pH-dependent, being more resistant to hydrolysis in neutral or alkaline water. waterquality.gov.au The rate of hydrolysis can be influenced by the presence of microbial enzymes. For example, a strain of Burkholderia cepacia isolated from soil has been shown to hydrolyze the methyl ester of various aromatic compounds to their corresponding carboxylic acids. oup.com While this specific strain's activity on this compound has not been explicitly documented, it demonstrates a microbial-mediated pathway for the hydrolysis of methyl aromatic esters. oup.com
The study of compounds with similar structures, like methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate, also points to the ester group as a reactive site for hydrolysis. smolecule.com
Metabolite Identification and Characterization
The primary metabolite resulting from the hydrolytic degradation of this compound is 4-sulfamoylbenzoic acid. The formation of this metabolite is a direct consequence of the cleavage of the ester bond, releasing methanol as the other product.
In broader metabolic studies of more complex molecules containing a sulfamoylbenzoate moiety, such as certain synthetic cannabinoid receptor agonists, ester hydrolysis is a significant phase I metabolic step. nih.gov For example, the in vitro metabolism of (quinolin-8-yl 4-methyl-3-((propan-2-yl)sulfamoyl)benzoate) (QMiPSB) shows that ester hydrolysis is a key pathway, leading to the corresponding carboxylic acid. nih.gov This hydrolysis can be catalyzed by human carboxylesterases (hCES). nih.gov Following this initial hydrolysis, further metabolism can occur, including monohydroxylation and N-dealkylation of the resulting carboxylic acid metabolite, as well as the formation of glucuronide conjugates in phase II metabolism. nih.gov
While direct and extensive metabolite identification studies solely on this compound are not widely available in the reviewed literature, the consistent observation of ester hydrolysis across structurally related compounds strongly supports 4-sulfamoylbenzoic acid as the principal metabolite. nih.gov Further metabolism of this primary metabolite in biological systems could potentially lead to other derivatives, but specific research on this is limited.
Q & A
Q. What are the common synthetic routes for Methyl 4-sulfamoylbenzoate, and how can reaction efficiency be optimized?
this compound can be synthesized via esterification of 4-sulfamoylbenzoic acid using methanol under acidic catalysis. Optimization involves monitoring reaction conditions (e.g., temperature, catalyst concentration) via thin-layer chromatography (TLC) or HPLC. Reagents like methylsulfonyl chloride derivatives (e.g., 4-methylsulfonylbenzyl bromide) may serve as intermediates, requiring purification via recrystallization or column chromatography .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : To confirm the methyl ester group (δ ~3.9 ppm for OCH₃) and sulfonamide protons.
- FTIR : Peaks at ~1700 cm⁻¹ (C=O ester) and ~1300–1150 cm⁻¹ (S=O stretching).
- Single-crystal X-ray diffraction : For resolving bond lengths and angles, as demonstrated in structural studies of related sulfonamide esters .
Q. How does this compound interact with viral proteins, and what experimental assays validate these interactions?
Molecular docking studies indicate hydrogen bonding with residues like Glu166 and Gln189 in viral proteases, validated via:
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
- Enzyme inhibition assays (e.g., IC₅₀ determination) to assess competitive binding against reference drugs like Remdesivir .
Advanced Research Questions
Q. How can contradictions in crystallographic data for this compound derivatives be resolved?
Discrepancies in unit cell parameters or electron density maps may arise from twinning or disorder. Use:
Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?
Employ:
- Molecular dynamics simulations (e.g., AMBER or GROMACS) to study solvation effects and membrane permeability.
- Density functional theory (DFT) to calculate electrostatic potential surfaces for predicting reactive sites.
- UCSF Chimera for visualizing ligand-protein interactions and solvent-accessible surfaces .
Q. How should researchers address discrepancies between in vitro binding data and in silico predictions for this compound?
Methodological steps include:
- Reassessing force field parameters in docking software (e.g., AutoDock Vina) to align with experimental conditions.
- Validating protonation states of active-site residues (e.g., His41 in viral proteases) using pH-dependent activity assays.
- Incorporating entropy-enthalpy compensation analysis via thermodynamic integration .
Q. What strategies are recommended for analyzing the hydrolytic stability of this compound under physiological conditions?
Conduct:
- pH-rate profiling to identify degradation pathways (e.g., ester hydrolysis at acidic/basic pH).
- LC-MS/MS to detect hydrolysis products like 4-sulfamoylbenzoic acid.
- Accelerated stability studies (40°C/75% RH) with Arrhenius modeling to predict shelf-life .
Methodological Notes
- Data Analysis : Use tools like OriginLab or GraphPad Prism for nonlinear regression of inhibition curves. Report uncertainties (e.g., ±SEM) and statistical significance (p < 0.05) .
- Structural Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to identify conformational outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
